Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate
Description
Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a methyl ester at the 3-position, and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position. This compound is structurally characterized by its bicyclic framework, which combines rigidity from the pyrrolidine ring with functional versatility from the substituents. The Boc group serves as a protective moiety for the amine, enabling selective deprotection in synthetic pathways, while the benzyl and ester groups enhance solubility and reactivity in organic transformations. It is commercially available (Ref: 10-F517239, CymitQuimica, 2025) and is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or enzymatic pathways .
Properties
IUPAC Name |
methyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)19-18(15(21)23-4)10-11-20(13-18)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSVWOFPFVPDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate (CAS: 675834-17-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activity. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
The compound features a pyrrolidine backbone, which is known for its diverse biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including this compound, in combating bacterial infections. For instance, related compounds have shown promising Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus |
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
These findings suggest that modifications to the pyrrolidine structure can enhance antibacterial efficacy .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives of pyrrolidine exhibit cytotoxic effects on cancer cell lines. For example, a series of pyrrole derivatives were synthesized and tested for their ability to inhibit cell proliferation in human neuroblastoma cells (SH-SY5Y). Compounds showed low neurotoxicity and the ability to penetrate the blood-brain barrier, indicating potential for treating central nervous system cancers .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : Some derivatives may interact with signaling pathways that regulate apoptosis and cell cycle progression.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial properties of a series of pyrrole derivatives, including this compound. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus with MIC values comparable to established antibiotics .
Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds against oxidative stress-induced damage in neuronal cells. The study found that certain derivatives could significantly reduce oxidative stress markers and enhance cell viability in vitro .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structure allows it to serve as a versatile intermediate in the preparation of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.
Case Study: Synthesis of Neuroactive Compounds
Research has demonstrated that derivatives of this compound can be modified to enhance their affinity for specific biological targets. For instance, modifications to the benzyl group can lead to increased potency against certain receptors associated with neurological functions. A study indicated that compounds derived from this compound exhibited promising activity in vitro against neurotransmitter receptors, suggesting potential therapeutic applications in treating conditions like depression and anxiety disorders .
Organic Synthesis
In organic synthesis, this compound acts as a critical building block for constructing complex molecular architectures. Its functional groups allow for various chemical reactions, including amide bond formation and carbon-carbon coupling reactions.
Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Amide Formation | Room Temperature, DMF solvent | 85 |
| Carbon-Coupling | Palladium-catalyzed reaction | 70 |
| Deprotection | Acidic conditions (HCl) | 90 |
These reactions illustrate the compound's utility in synthesizing larger, more complex molecules that are crucial in drug discovery processes .
Drug Development
The compound is also significant in drug development due to its ability to modify pharmacokinetic properties of lead compounds. By incorporating this compound into drug candidates, researchers can optimize solubility and bioavailability.
Case Study: Optimization of Drug Candidates
In a recent study focusing on antitumor agents, researchers incorporated this compound into lead structures. The modified compounds showed improved solubility profiles and enhanced efficacy in preclinical models compared to their unmodified counterparts. This highlights the importance of such building blocks in developing next-generation therapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous pyrrolidine/pyrrole derivatives:
| Compound Name | Molecular Formula | Key Functional Groups | Protective Groups | Applications/Notes | Reference |
|---|---|---|---|---|---|
| Methyl 1-benzyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylate | C₁₉H₂₆N₂O₄ | Benzyl, methyl ester, Boc-amine | Boc | Pharmaceutical intermediate; chiral building block | |
| Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) | C₃₂H₃₄N₄O₅ | Indole, ethyl ester, Boc-amine, pyrrole core | Boc | High yield (98%); potential anticancer/antimicrobial activity due to indole motifs | |
| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | C₂₉H₃₈FN₃O₃Si | Fluoropyridine, silyl ether, benzyl | TBDMS (tert-butyldimethylsilyl) | Fluorinated analog for PET imaging; enhanced lipophilicity | |
| Benzyl (3S)-3-{(tert-butoxy)carbonylamino}pyrrolidine-1-carboxylate | C₁₉H₂₆N₂O₄ | Benzyl ester, Boc-methylamine, stereospecific (S-configuration) | Boc | Chiral resolving agent; used in asymmetric synthesis |
Spectroscopic and Physicochemical Properties
- IR/NMR Data : The target compound’s Boc group exhibits characteristic carbonyl stretching at ~1680–1700 cm⁻¹ (similar to 10a, IR: 1682 cm⁻¹) .
- Steric Effects : The benzyl group in the target compound and 10a enhances π-π stacking interactions, whereas fluoropyridine derivatives () exhibit altered electronic profiles due to fluorine’s electronegativity .
- Chirality: The (3S)-configured analog () demonstrates distinct NMR shifts compared to the non-specified stereochemistry of the target compound, critical for enantioselective applications .
Research Findings and Trends
- Catalytic Efficiency : Copper catalysis (used in 10a’s synthesis) achieves higher yields (94–98%) compared to silylation/fluorination steps in .
- Protective Group Strategy : Boc remains prevalent due to its stability under basic conditions and ease of removal with acids (e.g., TFA), whereas TBDMS () requires fluoride-based deprotection .
- Commercial Demand : The target compound’s listing in a 2025 catalog reflects its utility in fragment-based drug discovery, contrasting with specialized analogs like fluoropyridine derivatives .
Q & A
Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step processes:
Pyrrolidine core formation : Cyclization of γ-amino acids or reductive amination of ketones.
Functionalization :
- Benzylation : Introduced via alkylation using benzyl halides under basic conditions (e.g., NaH in THF) .
- Boc protection : tert-Butoxycarbonyl (Boc) groups are added using Boc anhydride or Boc-Cl in the presence of bases like triethylamine .
- Esterification : Methyl ester formation via carbodiimide-mediated coupling or direct methylation of carboxylic acids.
Key conditions :
- Solvents: Dichloromethane (DCM) or THF for Boc protection; DMF for alkylation.
- Temperature: 0–25°C for sensitive steps (e.g., Boc protection), reflux for prolonged reactions.
Yield optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent side reactions .
Advanced: How can researchers optimize enantiomeric purity during synthesis?
Answer:
Enantiocontrol strategies include:
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure amino acids) .
- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective alkylation or cyclization.
- Chromatography : Chiral stationary phases (CSPs) in HPLC for post-synthesis purification .
Validation : Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD). Studies report >95% ee using CSP-based separation .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : Identify benzyl protons (δ 7.2–7.4 ppm), Boc tert-butyl (δ 1.4 ppm), and methyl ester (δ 3.7 ppm) .
- ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; ester: ~170 ppm).
- IR : Detect Boc C=O (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z ~349).
Advanced: How does the tert-butoxycarbonyl (Boc) group influence reactivity in nucleophilic substitutions?
Answer:
- Steric hindrance : The bulky Boc group reduces nucleophilic attack at the adjacent amine, favoring selective reactions at the ester or benzyl positions .
- Deprotection : Boc removal (e.g., with TFA in DCM) regenerates the amine for further functionalization.
Example : In Suzuki couplings, the Boc group remains intact, allowing selective arylation at the benzyl position .
Basic: What purification methods are preferred for this compound?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (polarity adjusted for Boc/ester solubility) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Distillation : For volatile byproducts (e.g., tert-butanol from Boc deprotection).
Advanced: How can computational models predict biological target interactions?
Answer:
- Molecular Docking : Software like AutoDock Vina assesses binding affinity to enzymes (e.g., proteases or kinases).
- MD Simulations : GROMACS evaluates stability of ligand-target complexes over time .
Case Study : Docking studies suggest hydrogen bonding between the Boc carbonyl and catalytic residues in trypsin-like proteases .
Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts?
Answer:
- Solvent effects : Compare shifts in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Calibration : Use internal standards (TMS) and ensure pH consistency for acidic/basic protons.
- 2D NMR : HSQC and HMBC resolve overlapping signals .
Advanced: What strategies mitigate racemization during synthesis?
Answer:
- Low-temperature reactions : Perform alkylation/Boc protection at 0°C to slow epimerization.
- Protic solvent avoidance : Use aprotic solvents (e.g., THF) to reduce acid/base-catalyzed racemization .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- Solid state : Stable at –20°C under inert gas (N₂) for >6 months.
- Solution : Degrades in polar aprotic solvents (e.g., DMF) over weeks; use fresh solutions for reactions.
- Light sensitivity : Store in amber vials to prevent photodegradation of the benzyl group .
Advanced: How do structural modifications (e.g., fluorination) alter bioactivity?
Answer:
- Fluorine substitution : Enhances metabolic stability and membrane permeability. Compare with ’s bromophenoxy analog, which shows increased halogen bonding in kinase assays .
- Methyl ester vs. free acid : Ester prodrugs improve bioavailability but require hydrolysis for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
